N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide
Description
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 5 and a sulfanylacetamide moiety linked to a 1-phenylimidazole group.
The 1,3,4-thiadiazole scaffold is widely recognized for its bioactivity, including antitumor, antimicrobial, and anticonvulsant properties .
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS2/c1-2-13-18-19-14(23-13)17-12(21)10-22-15-16-8-9-20(15)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGAIJHTAOITEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of the Imidazole Ring: The imidazole ring can be synthesized by the condensation of aldehydes with amines and subsequent cyclization.
Coupling of Thiadiazole and Imidazole Rings: The final step involves the coupling of the thiadiazole and imidazole rings through a sulfanylacetamide linker, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new therapeutic agents.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide would depend on its specific biological activity. Generally, thiadiazole derivatives are known to interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Ethyl groups at position 5 (e.g., in ) generally confer moderate lipophilicity (LogP ~3.0–3.5 estimated), whereas bulkier groups like benzylthio or chlorobenzylthio increase molecular weight and melting points .
- Melting Points : Derivatives with aromatic substituents (e.g., 5-(4-chlorobenzylthio)) exhibit lower melting points (~132–140°C) compared to alkylthio analogs (e.g., 5-ethylthio: 168–170°C) due to reduced crystallinity .
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure
The molecular formula for this compound is . The compound features a thiadiazole ring and an imidazole moiety, which are known for their roles in various biological activities.
Biological Activities
Research indicates that thiadiazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing the thiadiazole structure have shown significant antimicrobial properties against various pathogens. For instance, studies have demonstrated that derivatives can inhibit bacterial growth effectively .
- Anticancer Properties : Some thiadiazole derivatives have been reported to possess anticancer activity by inducing apoptosis in cancer cells. This mechanism may involve the modulation of signaling pathways related to cell survival and proliferation .
- Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .
- Antioxidant Activity : Research has indicated that thiadiazole derivatives may exhibit antioxidant properties, helping to mitigate oxidative stress in biological systems .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Certain studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancerous tissues .
- Interaction with Cellular Receptors : The imidazole portion of the molecule may interact with various cellular receptors, influencing signal transduction pathways that regulate inflammation and immune responses .
Antimicrobial Activity
A study published in Bioorganic & Medicinal Chemistry highlighted the efficacy of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The research demonstrated that modifications to the thiadiazole structure could enhance antimicrobial potency .
Anticancer Studies
In vitro studies have shown that certain thiadiazole derivatives induce apoptosis in human cancer cell lines. For example, a derivative was found to activate caspase pathways, leading to programmed cell death in leukemia cells .
Anti-inflammatory Research
Research focusing on the anti-inflammatory properties of thiadiazole compounds indicated a reduction in pro-inflammatory cytokines in animal models treated with these compounds. This suggests potential therapeutic applications for inflammatory diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
